Emodin-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

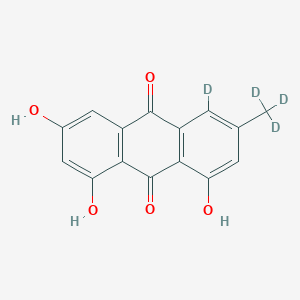

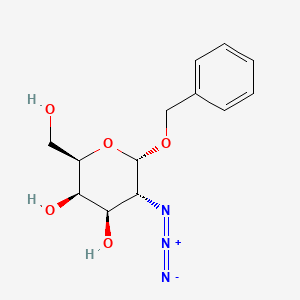

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is a deuterated form of emodin, an anthraquinone derivative. Emodin is naturally found in various plants, including rhubarb, polygonum multiflorum, and polygonum cuspidatum. It is known for its anti-inflammatory, anti-cancer, and anti-viral properties .

科学研究应用

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione has a wide range of scientific research applications:

作用机制

Target of Action

Emodin-d4, a deuterium-labeled derivative of Emodin, is a natural anthraquinone derivative found in various plants . It has been shown to interact with multiple molecular targets, including inflammatory pathways, apoptosis regulators, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Mode of Action

This compound acts by interacting with its targets and inducing changes in their function. For instance, it promotes cell survival by interfering with various cycle-related proteins . It also has anti-inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage effects, and it inhibits the abnormal and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR)/hypoxia-inducible factor-1alpha (HIF-1α)/VEGF signaling pathway and alleviate inflammation in certain models . It also influences the Sirt1/AKT and Wnt/wp-catenin pathways .

Pharmacokinetics

This compound, like its parent compound Emodin, has been found to have low oral and intravenous bioavailability . The time to reach maximum plasma concentration (Tmax) is 2.44 hours, and the peak plasma concentration (Cmax) of free anthraquinones is relatively low at 0.20 μM .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory effects, antioxidant damage reduction, and inhibition of myocardial cell fibrosis . It also exhibits the ability to inhibit the infection and replication of more than 10 viruses in vitro and in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sex differences should be considered when establishing dosing intervals for this compound treatment, as female mice appear to metabolize Emodin at a faster rate than male mice

生化分析

Biochemical Properties

Emodin-d4 interacts with several enzymes and proteins. It blocks the interaction between the SARS coronavirus spike protein and angiotensin-converting enzyme 2 (ACE2) . This compound also inhibits casein kinase-2 (CK2), and it has anti-inflammatory and anticancer effects . Furthermore, this compound is a potent selective inhibitor of 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the interaction between the SARS coronavirus spike protein and ACE2, thereby inhibiting the entry of the virus into cells . It also inhibits CK2, a protein kinase involved in cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione with high isotopic purity .

化学反应分析

Types of Reactions

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione can lead to the formation of various quinones, while reduction can yield hydroquinones .

相似化合物的比较

Similar Compounds

Aloe-emodin: Another anthraquinone derivative with similar anti-inflammatory and anti-cancer properties.

Chrysophanol: Known for its anti-inflammatory and anti-microbial effects.

Rhein: Exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.

Uniqueness of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione

1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is unique due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical studies. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .

属性

IUPAC Name |

1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXXJGYXNZAPX-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)